

Meta-analysis of Ceftolozane/Tazobactam: A Comparative Guide to Clinical Outcomes

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Compound of Interest

Compound Name: Ceftolozane sulfate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical outcomes associated with Ceftolozane/tazobactam (C/T) treatment for various bacterial infections. Through a systematic review of pivotal clinical trials and subsequent meta-analyses, this document offers an objective comparison of C/T's performance against other antimicrobial agents, supported by experimental data and detailed methodologies.

Executive Summary

Ceftolozane/tazobactam, a combination of a novel cephalosporin and a well-established β -lactamase inhibitor, has demonstrated significant efficacy in the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). Meta-analyses of clinical trial data consistently show that C/T is a reliable therapeutic option, exhibiting non-inferiority to comparators like meropenem in cIAI and HABP/VABP, and superiority to levofloxacin in cUTI. Its potent activity against multidrug-resistant (MDR) pathogens, particularly *Pseudomonas aeruginosa* and extended-spectrum β -lactamase (ESBL)-producing Enterobacterales, positions it as a critical tool in the current landscape of antimicrobial resistance.

Data Presentation: Comparative Clinical Outcomes

The following tables summarize the quantitative data from meta-analyses and pivotal clinical trials, comparing the clinical and microbiological outcomes of Ceftolozane/tazobactam with

alternative treatments.

Complicated Intra-abdominal Infections (cIAI)

Pivotal Trial: ASPECT-cIAI

Outcome	Ceftolozane/Tazobactam + Metronidazole	Meropenem
Clinical Cure Rate (Microbiological Intent-to-Treat Population)	83.0% [1] [2]	87.3% [1] [2]
Clinical Cure Rate (Microbiologically Evaluable Population)	94.2% [1]	94.7% [1]
Adverse Events (Any)	44.0% [1] [2]	42.7% [1] [2]
Most Common Adverse Events	Nausea, Diarrhea	Nausea, Diarrhea

Complicated Urinary Tract Infections (cUTI), including Pyelonephritis

Pivotal Trial: ASPECT-cUTI

Outcome	Ceftolozane/Tazobactam	Levofloxacin
Composite Cure Rate (Microbiological Modified Intent-to-Treat Population)	76.9% [3]	68.4% [3]
Clinical Cure Rate	Superior to levofloxacin	-
Microbiological Eradication Rate	Superior to levofloxacin	-
Adverse Events	Similar profiles between treatment groups	Similar profiles between treatment groups

Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

Pivotal Trial: ASPECT-NP

Outcome	Ceftolozane/Tazobactam	Meropenem
28-Day All-Cause Mortality (Intent-to-Treat Population)	24.0% [4]	25.3% [4]
Clinical Cure Rate at Test-of-Cure (Intent-to-Treat Population)	54% [4]	53% [4]
Treatment-Related Adverse Events	11% [4]	8% [4]
Serious Treatment-Related Adverse Events	2% [4]	1% [4]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

ASPECT-cIAI (NCT01445665, NCT01445678)[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

- Study Design: Two identical, multicenter, prospective, randomized, double-blind, placebo-controlled trials.
- Patient Population: Hospitalized adult patients (≥18 years) with a diagnosis of complicated intra-abdominal infection requiring surgical intervention.
- Intervention:
 - Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously over 60 minutes every 8 hours, plus metronidazole 500 mg intravenously every 8 hours.
 - Meropenem 1 g administered intravenously every 8 hours, plus placebo.

- Duration of Treatment: 4 to 14 days.
- Primary Endpoint: The primary objective was to demonstrate the statistical non-inferiority of C/T plus metronidazole to meropenem based on the clinical cure rate at the test-of-cure (TOC) visit (24-32 days after initiation of therapy) in the microbiological intent-to-treat (MITT) population.[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: Clinical cure rates in the microbiologically evaluable (ME) population, microbiological outcomes, and safety.[\[1\]](#)[\[2\]](#)

ASPECT-cUTI (NCT01345929, NCT01345955)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

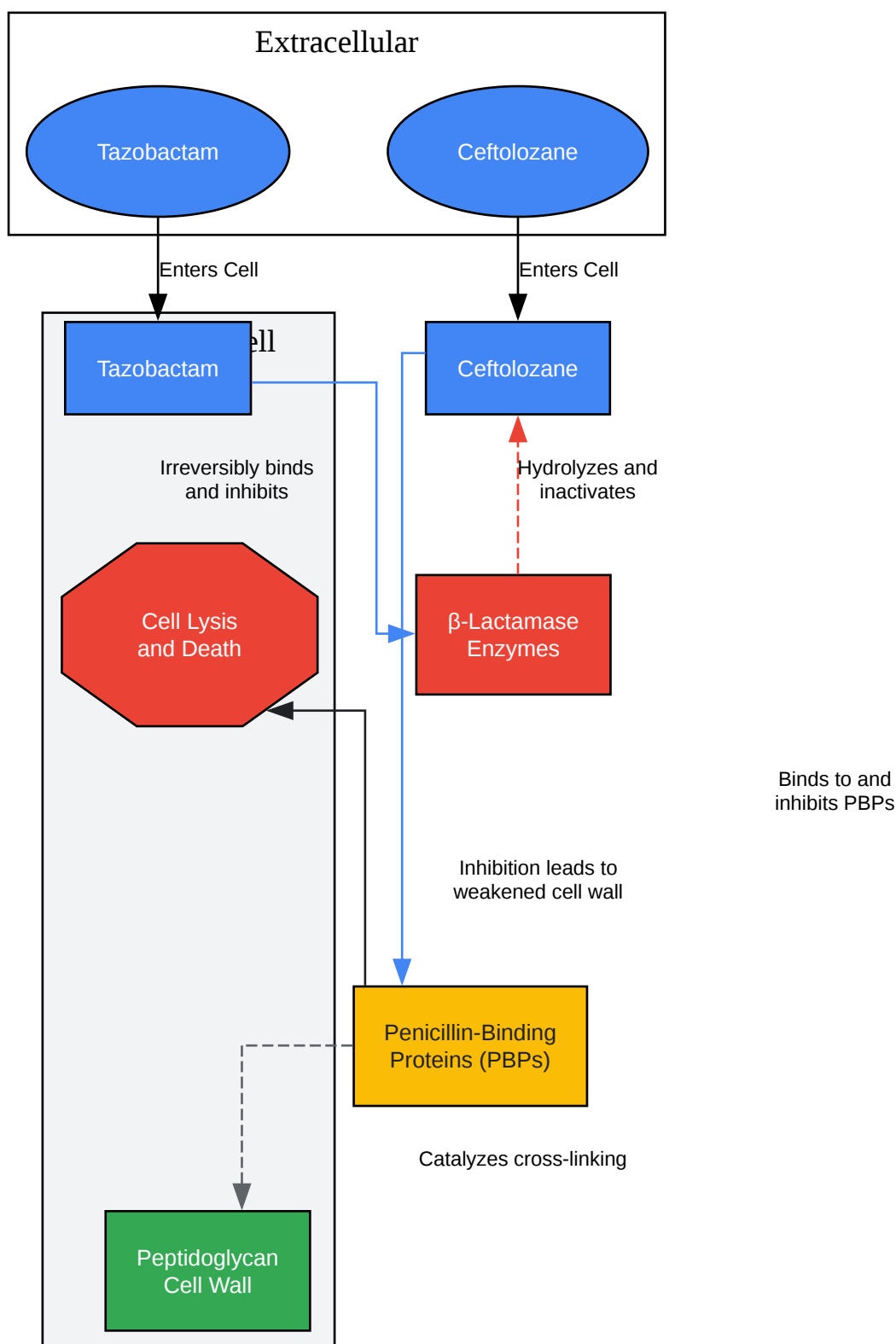
- Study Design: A randomized, double-blind, double-dummy, non-inferiority trial conducted at 209 centers in 25 countries.[\[3\]](#)
- Patient Population: Hospitalized adult inpatients (≥ 18 years) with a diagnosis of complicated lower urinary tract infection or pyelonephritis and evidence of pyuria.[\[3\]](#)
- Intervention:
 - Ceftolozane/tazobactam 1.5 g (1 g ceftolozane / 0.5 g tazobactam) administered intravenously every 8 hours.
 - Levofloxacin 750 mg administered intravenously once daily.
- Duration of Treatment: 7 days.[\[3\]](#)
- Primary Endpoint: The primary endpoint was a composite of microbiological eradication and clinical cure at the test-of-cure (TOC) visit (5-9 days after the end of therapy) in the microbiological modified intent-to-treat (mMITT) population, with a non-inferiority margin of 10%.[\[3\]](#)
- Secondary Endpoints: Clinical cure and microbiological eradication rates at the TOC visit.

ASPECT-NP (NCT02070757)[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Study Design: A randomized, controlled, double-blind, phase 3, non-inferiority trial conducted at 263 hospitals in 34 countries.[4]
- Patient Population: Adult patients (≥ 18 years) who were undergoing mechanical ventilation and had a diagnosis of nosocomial pneumonia (ventilator-associated or ventilated hospital-acquired).[4]
- Intervention:
 - Ceftolozane/tazobactam 3 g (2 g ceftolozane / 1 g tazobactam) administered intravenously every 8 hours.
 - Meropenem 1 g administered intravenously every 8 hours.
- Duration of Treatment: 8 to 14 days.[4]
- Primary Endpoint: 28-day all-cause mortality in the intention-to-treat (ITT) population, with a non-inferiority margin of 10%.[4][5]
- Key Secondary Endpoint: Clinical response at the test-of-cure (TOC) visit (7–14 days after the end of therapy) in the ITT population, with a 12.5% non-inferiority margin.[4][5]

Mandatory Visualization

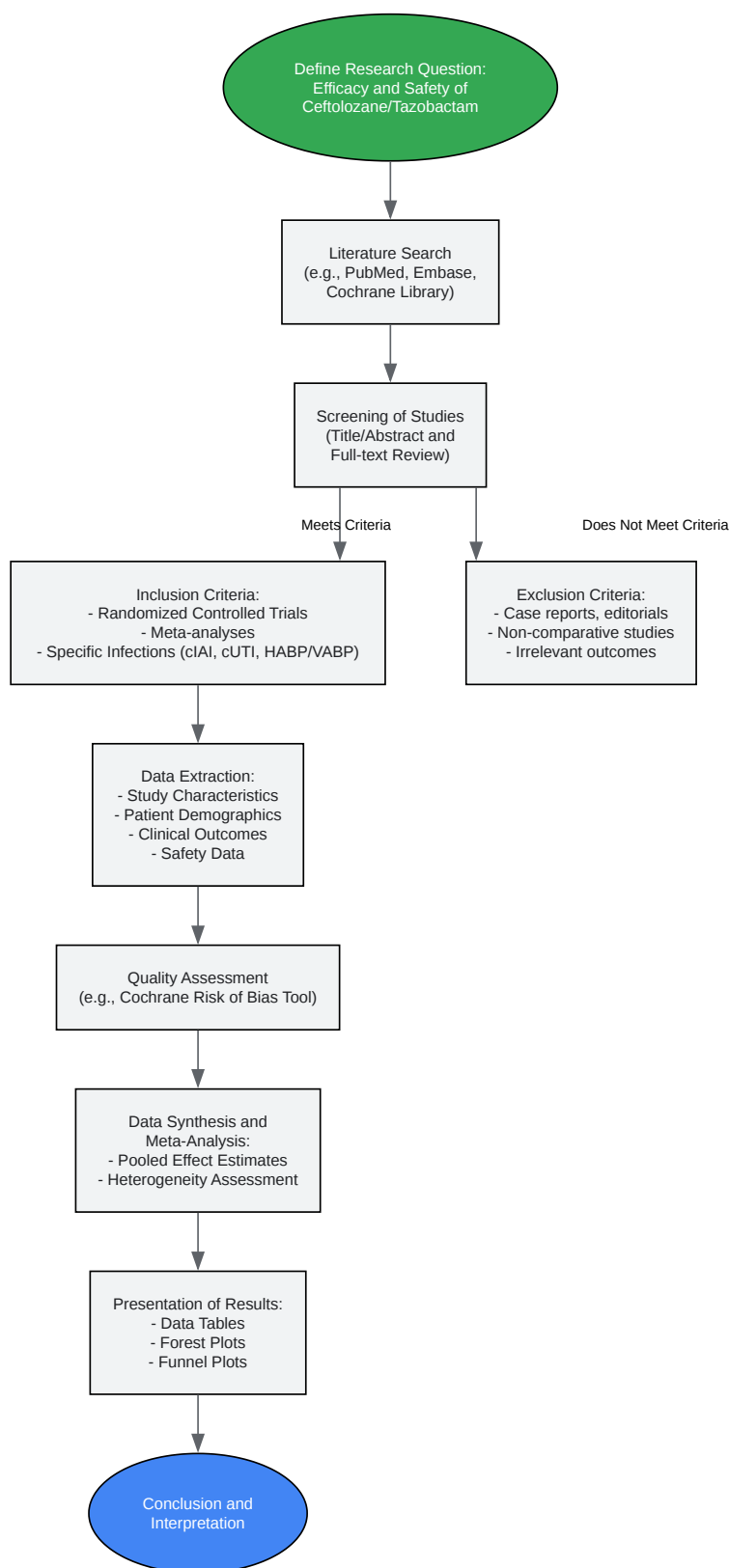
Mechanism of Action of Ceftolozane/Tazobactam

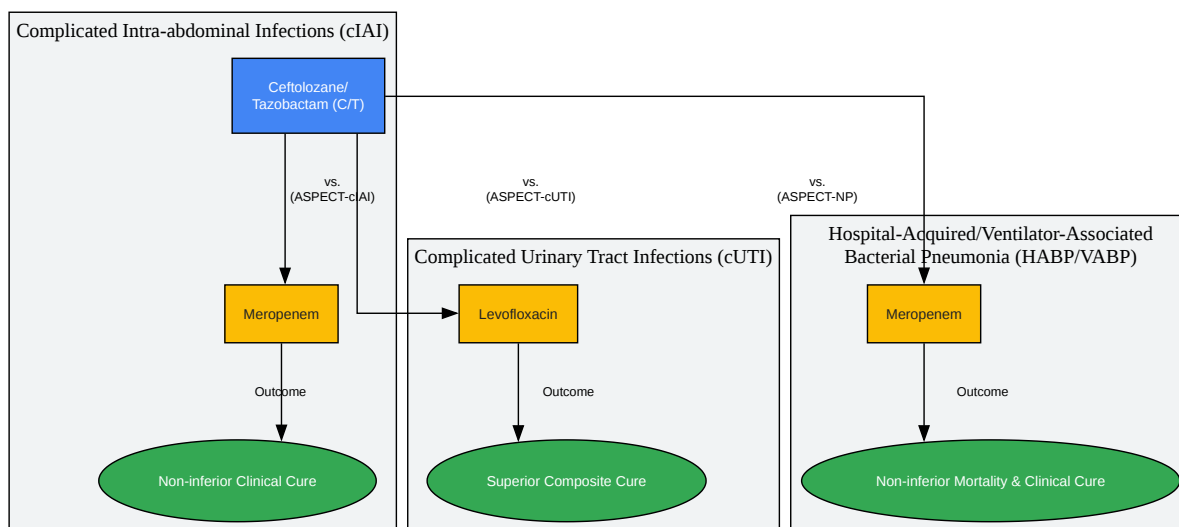


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Caption: Mechanism of action for Ceftolozane/Tazobactam.

Meta-Analysis Workflow





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